molecular formula C25H28N4O2S2 B307831 1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Cat. No. B307831
M. Wt: 480.6 g/mol
InChI Key: AQHGMKIAPMXTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a novel compound that has attracted significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, studies have shown that the compound exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone vary depending on the specific disease being targeted. However, studies have shown that the compound can inhibit cell proliferation, induce apoptosis, and reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations include the complexity of the synthesis method and the lack of understanding of the compound's mechanism of action.

Future Directions

There are several future directions for the research and development of 1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. These include:
1. Further studies to understand the compound's mechanism of action and identify specific targets for disease treatment.
2. Optimization of the synthesis method to improve the yield and reduce the complexity of the process.
3. Evaluation of the compound's efficacy and safety in pre-clinical and clinical trials.
4. Development of novel drug delivery systems to enhance the compound's bioavailability and therapeutic effects.
5. Investigation of the compound's potential applications in other disease areas.
Conclusion
In conclusion, 1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a novel compound with potential applications in various scientific research fields. The compound's high potency, selectivity, and low toxicity make it an attractive candidate for drug development. However, further studies are needed to fully understand its mechanism of action and evaluate its efficacy and safety in clinical trials.

Synthesis Methods

The synthesis of 1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves a multi-step process that includes the reaction of 4-chloro-2-methylphenyl isothiocyanate with hexanethiol, followed by the reaction of the resulting product with 7-amino-3H-[1,2,4]triazino[5,6-d][1,4]benzoxazepin-3-one. The final step involves the reaction of the intermediate product with ethyl chloroacetate.

Scientific Research Applications

1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

Product Name

1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Molecular Formula

C25H28N4O2S2

Molecular Weight

480.6 g/mol

IUPAC Name

1-[3-hexylsulfanyl-6-(4-methylsulfanylphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C25H28N4O2S2/c1-4-5-6-9-16-33-25-26-23-22(27-28-25)20-10-7-8-11-21(20)29(17(2)30)24(31-23)18-12-14-19(32-3)15-13-18/h7-8,10-15,24H,4-6,9,16H2,1-3H3

InChI Key

AQHGMKIAPMXTKX-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(C=C4)SC)C(=O)C)N=N1

Canonical SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(C=C4)SC)C(=O)C)N=N1

Origin of Product

United States

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